molecular formula C28H25N3O6 B5962689 3-(furan-2-ylmethyl)-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one

3-(furan-2-ylmethyl)-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B5962689
M. Wt: 499.5 g/mol
InChI Key: NLOVSJJBRZFFCN-UHFFFAOYSA-N
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Description

3-(furan-2-ylmethyl)-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-ylmethyl)-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the introduction of the methoxy and nitrophenoxy groups through nucleophilic substitution reactions. The final step involves the cyclization of the intermediate to form the quinazolinone core under specific reaction conditions, such as the use of a strong base and elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-ylmethyl)-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino-substituted quinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(furan-2-ylmethyl)-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(furan-2-ylmethyl)-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. The presence of the furan, methoxy, and nitrophenoxy groups contributes to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(furan-2-ylmethyl)-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one is unique due to its combination of functional groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

3-(furan-2-ylmethyl)-2-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O6/c1-18-14-21(10-11-25(18)31(33)34)37-17-20-15-19(9-12-26(20)35-2)27-29-24-8-4-3-7-23(24)28(32)30(27)16-22-6-5-13-36-22/h3-15,27,29H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOVSJJBRZFFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CC=CO5)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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